4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MSB is a synthetic compound that is used in various biochemical and physiological experiments to study its mechanism of action and effects.
Scientific Research Applications
- Notably, they were effective against pests such as the oriental armyworm and diamondback moth. For instance, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o displayed significant lethality against the diamondback moth at low concentrations .
- For instance, a derivative called 3b (derived from α-Hydroxyphosphonate) exhibited anti-Staphylococcus aureus and anti-biofilm properties .
- These compounds form protective layers on metal surfaces, slowing down the corrosion process. Computational simulations and experimental data support their effectiveness .
Pesticidal Properties
Anti-Microbial Activity
Corrosion Inhibition
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 rt .
Mode of Action
Similar compounds have been found to exhibit inhibitory action against hiv-1 rt .
Biochemical Pathways
Similar compounds have been found to inhibit hiv-1 rt, which plays a crucial role in the replication of hiv-1 .
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S3/c19-30(24,25)14-5-6-15-16(11-14)29-18(20-15)21-17(23)12-1-3-13(4-2-12)31(26,27)22-7-9-28-10-8-22/h1-6,11H,7-10H2,(H2,19,24,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXEQGWORQSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide |
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